(Z)-8-Hydroxy Doxepin
Overview
Description
(Z)-8-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various mental health conditions such as depression, anxiety, and insomnia . The (Z)-isomer of doxepin is particularly noted for its effectiveness in inhibiting serotonin and norepinephrine reuptake .
Preparation Methods
The synthesis of (Z)-8-Hydroxy Doxepin involves several steps. One common method includes the reaction of cyclic ketones with 3-chloropropyl-tertbutyl ether in the presence of magnesium powder and anhydrous tetrahydrofuran . The reaction mixture is refluxed and then extracted with ethyl acetate. The product is purified through recrystallization . Industrial production methods often involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Z)-8-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(Z)-8-Hydroxy Doxepin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: Researchers use it to investigate the mechanisms of neurotransmitter reuptake inhibition.
Medicine: It is studied for its potential therapeutic effects in treating mental health disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism .
Mechanism of Action
The mechanism of action of (Z)-8-Hydroxy Doxepin involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . The compound also acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Comparison with Similar Compounds
(Z)-8-Hydroxy Doxepin is similar to other tricyclic antidepressants such as amitriptyline, clomipramine, and imipramine . it is unique in its specific isomeric form, which provides distinct pharmacological properties. Unlike its (E)-isomer, this compound has a higher affinity for serotonin and norepinephrine transporters, making it more effective in certain therapeutic applications .
Similar compounds include:
- Amitriptyline
- Clomipramine
- Imipramine
- Nortriptyline
- Protriptyline
- Trimipramine
These compounds share a similar tricyclic structure but differ in their specific pharmacological profiles and therapeutic uses.
Biological Activity
(Z)-8-Hydroxy Doxepin, a derivative of the tricyclic antidepressant doxepin, exhibits significant biological activity, particularly in the context of its pharmacological effects and metabolic pathways. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Overview of this compound
This compound is known for its role as a psychotropic agent with antidepressant and anxiolytic properties. It is a stereoisomer of doxepin that demonstrates enhanced activity in inhibiting serotonin and norepinephrine reuptake compared to its (E) counterpart .
Chemical Structure
- Molecular Formula : C19H21NO
- Molecular Weight : 295.38 g/mol
The primary mechanism of action for this compound involves:
- Histamine Receptor Antagonism : It binds with high affinity to the H1 histamine receptor, contributing to its sedative effects and antipruritic properties .
- Monoamine Reuptake Inhibition : It selectively inhibits the reuptake of serotonin and norepinephrine, which is critical for its antidepressant efficacy .
- Anticholinergic Effects : At higher doses, it exhibits anticholinergic properties, which can limit its therapeutic use due to potential side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Bioavailability | 30% |
Peak Plasma Concentration | 3.5 hours post-administration |
Volume of Distribution | 20 L/kg |
Protein Binding | 75.5% |
Elimination Half-Life | ~15 hours |
Doxepin undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of active metabolites such as nordoxepin .
Therapeutic Applications
This compound has been studied for various therapeutic applications:
- Depression and Anxiety Disorders : Clinical trials have demonstrated its effectiveness in treating major depressive disorder and generalized anxiety disorder .
- Insomnia Treatment : Due to its sedative properties, it is also used off-label for managing insomnia .
Case Studies
- Clinical Efficacy in Depression : A study involving patients with treatment-resistant depression showed that this compound significantly improved depression scores compared to placebo after 8 weeks of treatment.
- Safety Profile in Pregnancy : A case series examining eight pregnancies reported no significant birth defects associated with doxepin use during pregnancy, suggesting a favorable safety profile in this population .
Metabolism and Excretion
The metabolism of this compound is characterized by:
Properties
IUPAC Name |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-7-17-16-10-9-15(21)12-14(16)13-22-19-8-4-3-6-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDHCVNVAWECNP-IDUWFGFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857754 | |
Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-51-2 | |
Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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